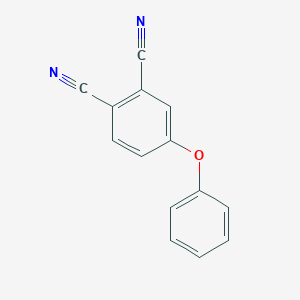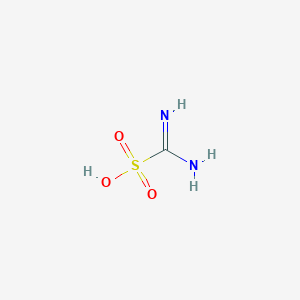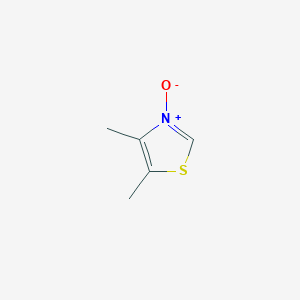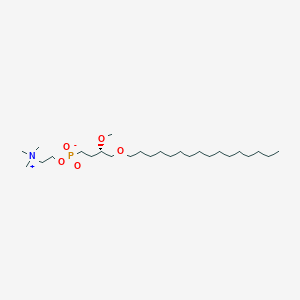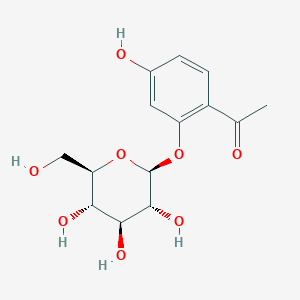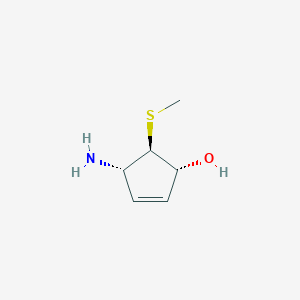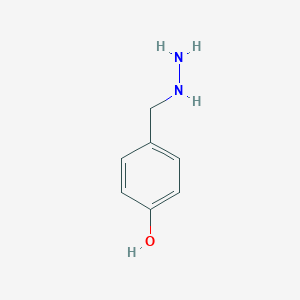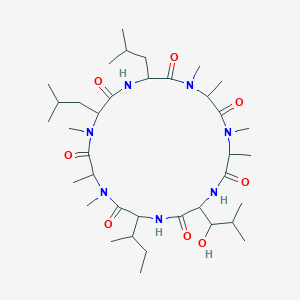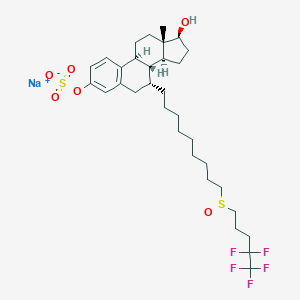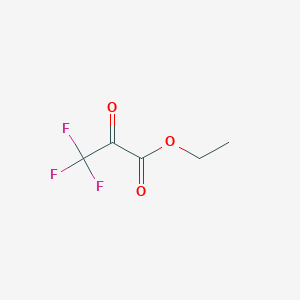
Ethyl Trifluoropyruvate
Übersicht
Beschreibung
Ethyl trifluoropyruvate is a chemical compound that serves as a versatile intermediate in the synthesis of various trifluoromethylated organic compounds. Its utility in organic synthesis is highlighted by its role in the preparation of trifluoromethylated amino acids, heterocycles, and other fluorinated derivatives that are of interest due to their biological and pharmacological properties .
Synthesis Analysis
The synthesis of ethyl trifluoropyruvate-based compounds can be achieved through various routes. One approach involves the diastereoselective allylation reaction
Wissenschaftliche Forschungsanwendungen
Organocatalysis and Enantioselective Synthesis
Ethyl trifluoropyruvate has been effectively used in organocatalysis. A significant application is in the enantioselective arylation of ethyl 4,4,4-trifluoroacetoacetate and ethyl trifluoropyruvate, leading to chiral trifluoromethyl-substituted tertiary alcohols. This method is pivotal in producing compounds with excellent optical purities, especially in the field of asymmetric synthesis (Nie et al., 2009).
Trifluoroacetylation in Organic Chemistry
The trifluoroacetylation of indoles using ethyl trifluoropyruvate as a trifluoroacetylating reagent is another notable application. This method provides a streamlined approach to preparing 3-trifluoroacetylindole derivatives, underlining its practicality and operational simplicity in organic synthesis (Yan et al., 2017).
Synthesis of Biochemically Relevant Compounds
Ethyl trifluoropyruvate is also employed in the biomimetic transamination for the synthesis of β,β,β-trifluoroalanine, a compound of biological interest. This synthesis process involves azomethine-azomethine isomerization under mild conditions, showcasing its significance in biochemical compound synthesis (Soloshonok & Kukhar, 1997).
Free-Radical Chemistry
In free-radical reactions, methyl trifluoropyruvate, a closely related compound, reacts with aldehydes to yield β,β,β-trifluoro-α-(methoxycarbonyl)ethyl carboxylates. This reaction typifies its role in free-radical chemistry and the synthesis of complex organic compounds (Markova et al., 1998).
Development of Pharmaceutical Intermediates
Ethyl trifluoropyruvate is central in the synthesis of various pharmaceutical intermediates, like (S)- and (R)-alpha-trifluoromethyl proline. These compounds are crucial for developing enantiopure fluorinated amino acids and peptides, highlighting its utility in pharmaceutical chemistry (Chaume et al., 2006).
Improving Battery Performance
In the field of materials science, ethyl trifluoropyruvate derivatives, like ethyl 3,3,3-trifluoropropanoate, have been used to enhance the cycling performance of lithium-ion batteries. This showcases its potential in improving energy storage technologies (Huang et al., 2016).
Safety And Hazards
Ethyl 3,3,3-trifluoropyruvate is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Ethyl 3,3,3-trifluoropyruvate holds great potential for the development of bioactive compounds, especially nootropics and painkillers . It is also being considered for the treatment of neuropathic pain conditions . Furthermore, some hexahydropyrrolo [1,2- a ]imidazol-5-ones were found to possess herbicidal activity .
Eigenschaften
IUPAC Name |
ethyl 3,3,3-trifluoro-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVUNUOIEYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371934 | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Trifluoropyruvate | |
CAS RN |
13081-18-0 | |
| Record name | Ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

